Sodium mannuronate

Descripción general

Descripción

Sodium mannuronate is a component of alginic acid, a polysaccharide found predominantly in brown algae . It is a monosaccharide that can be derived from mannose . It is also incorporated into some bacterial capsular polysaccharides .

Synthesis Analysis

Sodium mannuronate is synthesized from mannuronic acid . The synthesis process involves the use of divalent cations for crosslinking of alginate polymer chains .

Molecular Structure Analysis

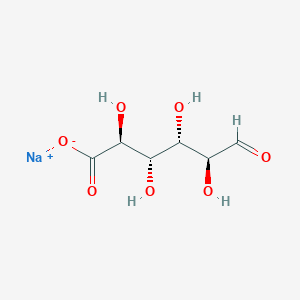

The empirical formula of Sodium mannuronate is C6H9NaO7 . The molecular weight is 216.12 . The structure and dynamics of sodium alginate were investigated by measuring chemical shift anisotropy (CSA) parameters, spin–lattice relaxation time, and molecular correlation time .

Physical And Chemical Properties Analysis

Sodium mannuronate is a white to off-white powder . It is soluble in water . The solubility is reported to be 10 mg/mL, forming a clear, colorless to faintly yellow solution .

Aplicaciones Científicas De Investigación

1. Therapeutic and Anti-Inflammatory Properties

Sodium mannuronate, a component of sodium alginate, has been found to have therapeutic efficacy in various inflammatory diseases. It has been tested in models of ulcerative colitis, glomerulonephritis, rheumatoid arthritis, multiple sclerosis, and nephrotic syndrome, demonstrating its potential as a nonsteroidal anti-inflammatory drug (Mirshafiey & Rehm, 2009).

2. Biomedical Delivery Applications

Sodium alginate, comprising mannuronic acid, is notable for its biocompatibility, biodegradability, and non-immunogenic properties. These qualities make it suitable for various biomedical applications, particularly in drug delivery, gene delivery, wound dressing, and wound healing. Its effectiveness in these applications stems from its ability to be blended with different polymers (Ahmad et al., 2021).

3. Alginate Lyases and Cancer Therapy

Alginate lyases that act on mannuronate-rich alginates have been studied for their potential in cancer therapy. One such study found that products of digestion of pure sodium mannuronate by alginate lyases inhibited colony formation in human melanoma cells, suggesting a role in synergistic tumor therapy (Belik et al., 2020).

4. Emulsifying and Antioxidant Properties

Sodium alginate with a significant content of mannuronic acid has been shown to have excellent emulsifying capacity and stability under various conditions. Additionally, it exhibits notable antioxidant properties, which could be beneficial in food industry or pharmaceutical applications (Sellimi et al., 2015).

5. Rheological Behavior and Electrospinning

The molecular composition of sodium alginate, including the mannuronic/guluronic acid ratio, significantly affects its rheological properties. These properties are crucial in applications like electrospinning, where sodium alginate is used to prepare nanofibrous mats for potential use in pharmaceutical and biomedical applications (Dodero et al., 2019).

Safety And Hazards

When handling Sodium mannuronate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-MHFWOIHZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904076 | |

| Record name | Sodium D-mannuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium mannuronate | |

CAS RN |

921-56-2 | |

| Record name | Sodium D-mannuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)